ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Description
Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a structurally complex spirooxindole derivative featuring a fused pyrano[3,2-b]pyran system. The molecule integrates an indole moiety fused via a spiro junction to a bicyclic pyranopyran scaffold, with key functional groups including a hydroxymethyl (-CH2OH), amino (-NH2), and ethyl ester (-COOEt) substituents. Its synthesis likely follows one-pot multicomponent protocols, as exemplified by related bis-spirooxindoles synthesized via sequential reactions under mild conditions .
Properties
IUPAC Name |
ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-2-26-17(24)13-16(20)28-14-12(23)7-9(8-22)27-15(14)19(13)10-5-3-4-6-11(10)21-18(19)25/h3-7,22H,2,8,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOMCNYZPKFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current findings on its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through a one-pot three-component reaction involving isatin, kojic acid, and ethyl cyanoacetate under reflux conditions. The optimal conditions for the reaction were identified as follows:
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Reaction Time | 12 hours |
| Catalyst | 20 mol% DABCO |
This method yields a variety of derivatives with high efficiency and purity. The product's structure was confirmed using various spectroscopic techniques including NMR and IR spectroscopy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds derived from spiro[indole-3,4'-pyrano[3,2-b]pyran] structures. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Ethyl 2'-Amino Derivatives
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Bacillus subtilis | 4.69 | Good |
| Pseudomonas aeruginosa | 13.40 | Moderate |
| Candida albicans | 16.69 | Moderate |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
The mechanism by which ethyl 2'-amino derivatives exert their antimicrobial effects is likely related to their ability to interfere with microbial cell wall synthesis or disrupt cellular functions through interaction with nucleic acids or proteins. The presence of functional groups such as amino and hydroxymethyl may enhance the compound's ability to penetrate microbial membranes and exert its effects .
Case Studies
Several case studies have reported the biological activities of similar compounds derived from spiro[indole] frameworks:
- Study on Antibacterial Activity : A series of spiro[indole-pyrano] derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted that modifications in the side chains significantly influenced the activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Evaluation : Another study focused on the antifungal potential of related compounds against various fungal strains including Candida albicans and Aspergillus species. Results indicated that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents.
Scientific Research Applications
Key Findings from Synthesis Studies
- Optimal Conditions : The best yields were obtained using methanol as a solvent and 20 mol% of DABCO as a catalyst under reflux for 12 hours.
- Yield Variability : Yields ranged from 74% to 95% depending on the specific reactants used (see Table 1 for detailed results) .
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| MeOH | DABCO | 12 | 94 |
| EtOH | DABCO | 12 | 86 |
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Properties
Research indicates that derivatives of ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate show significant antimicrobial activity against various pathogens. This is particularly important in the context of increasing antibiotic resistance.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Mechanistic studies are ongoing to elucidate its effects on cancer cell lines and its potential role in cancer therapy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing drug efficacy by targeting these enzymes.
Material Science Applications
Beyond biological applications, this compound has potential uses in materials science.
Polymer Development
The structural properties of this compound make it suitable for incorporation into polymer matrices. Its unique spiro structure can enhance the mechanical properties and thermal stability of polymers.
Nanotechnology
In nanotechnology, this compound could be utilized in the development of nanocarriers for drug delivery systems due to its ability to form stable complexes with various therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that specific derivatives of this compound induced apoptosis more effectively than conventional chemotherapeutics. Further investigations are planned to understand the underlying mechanisms and optimize these compounds for clinical use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
*Molecular weights calculated from provided formulas or estimated based on structural similarity.
Key Observations :
- Spiro Systems : The target compound and 7d share spiro architectures, but 7d’s dimeric structure and hexane linker contribute to its exceptionally high melting point (>290°C), likely due to enhanced crystallinity and intermolecular hydrogen bonding.
- The cyano group in 6h and 3d may enhance electron-withdrawing properties, altering reactivity in nucleophilic additions.
- Synthesis Routes: While the target compound’s synthesis is inferred to involve one-pot methods (similar to ), compound 3d uses spiroindene precursors with ethyl cyanoacetate, highlighting divergent strategies for spiro-ring formation.
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Insights :
- The absence of a cyano group in the target compound distinguishes its IR profile from 3d and 6h, which show strong C≡N stretches near 2190 cm⁻¹.
- Compound 7d’s downfield 13C NMR signal at 177.4 ppm corresponds to its spiro-linked carbonyl group, a feature shared with the target compound.
Research Findings and Methodological Considerations
- Similarity Assessment: Computational methods like Tanimoto or Dice coefficients (using Morgan fingerprints) are critical for virtual screening . The target’s spiro system and ethyl ester group may yield low similarity to non-spiro pyran derivatives (e.g., 6h ), emphasizing the need for 3D shape-based comparisons.
- Activity Cliffs: Minor structural changes (e.g., replacing hydroxymethyl with cyano) could lead to drastic activity differences, as seen in spiroindene vs. spiroindole systems .
Preparation Methods
Reaction Components and Conditions
The most widely reported method involves a one-pot, three-component reaction of isatin , kojic acid , and ethyl cyanoacetate in methanol under reflux, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This protocol yields the target compound via sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1).
-
Solvent : Methanol (94% yield) outperforms ethanol (86%) due to better solubility of intermediates.
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Catalyst : DABCO (10 mol%) enhances reaction efficiency by deprotonating ethyl cyanoacetate, accelerating the Knoevenagel step.
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Temperature : Reflux (65–70°C) ensures complete conversion within 6–8 hours.
Table 1: Solvent and Catalyst Optimization for Spiroindoline Synthesis
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | DABCO | 6 | 94 |
| 2 | EtOH | DABCO | 8 | 86 |
| 3 | MeOH | Triethylamine | 8 | 79 |
Mechanistic Pathway
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Knoevenagel Condensation : Isatin reacts with ethyl cyanoacetate to form an α,β-unsaturated intermediate.
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Michael Addition : Kojic acid attacks the unsaturated system, generating a pyran ring.
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Cyclization : Intramolecular hemiketal formation yields the spirooxindole framework.
Nanocomposite-Catalyzed Synthesis in Aqueous Media
CuO/ZnO@N-GQDs as a Heterogeneous Catalyst
An alternative method employs CuO/ZnO@N-doped graphene quantum dots (CuO/ZnO@N-GQDs) in water under reflux. This approach emphasizes green chemistry by avoiding organic solvents.
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Catalyst Loading : 10 mol% CuO/ZnO@N-GQDs.
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Conditions : Reflux in water for 9 hours at 180°C in a Teflon-lined autoclave.
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Work-Up : Centrifugation and vacuum drying yield the product as a dark brown solid.
Table 2: Comparison of Catalytic Systems
Advantages and Limitations
-
Green Metrics : Aqueous solvent reduces environmental impact.
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Challenges : High-temperature autoclave requirements complicate scalability.
Substrate Scope and Functional Group Tolerance
Variation of Isatin Derivatives
Electron-withdrawing groups (e.g., 5-nitroisatin) accelerate the reaction, while electron-donating groups (e.g., 5-methoxyisatin) require extended times.
Alternative Active Methylene Compounds
Malononitrile substitutes ethyl cyanoacetate in some protocols but shifts the product to spirooxindoles with nitrile substituents.
Experimental Protocols
DABCO-Catalyzed Synthesis
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Reactants : Isatin (1 mmol), kojic acid (1 mmol), ethyl cyanoacetate (1 mmol).
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Catalyst : DABCO (10 mol%) in methanol (8 mL).
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Procedure : Reflux for 6 hours, cool, filter, and recrystallize from ethanol.
Nanocomposite-Assisted Synthesis
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Reactants : Isatin derivative (1 mmol), ethyl cyanoacetate (1 mmol), kojic acid (1 mmol).
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Catalyst : CuO/ZnO@N-GQDs (0.20 g) in H2O (50 mL).
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Procedure : Reflux in autoclave at 180°C for 9 hours, centrifuge, and dry under vacuum.
Analytical Characterization
Q & A
Q. Methodological strategies :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst type, solvent polarity, temperature) and identify interactions .
- Catalyst engineering : Replace homogeneous bases (DABCO) with magnetic nanocatalysts (e.g., FeO@PPCA) for recyclability, though activity may decline after 5 cycles .
- Solvent tuning : Use ethanol/water (3:1) to enhance solubility of polar intermediates and reduce side reactions .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic stereochemistry or polymorphism :
- Variable-temperature NMR : Probe rotational barriers around the spiro center (e.g., coalescence temperatures) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) simulate NMR shifts and predict stable conformers .
- Crystallographic analysis : Compare experimental and simulated PXRD patterns to identify polymorphic forms .
Advanced: What computational tools are used to predict biological activity and SAR?
Q. Integrated approaches include :
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases .
- QSAR modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How can stereochemical impurities be detected and quantified in synthesis?
Q. Analytical solutions :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to resolve enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computed ECD for absolute configuration assignment .
- NMR derivatization : Add chiral shift reagents (e.g., Eu(hfc)) to enhance diastereomeric splitting .
Advanced: What strategies address low thermal stability during DSC analysis?
- Controlled heating rates : Use 2°C/min under N to decouple degradation events (e.g., lactam ring cleavage vs. ester decomposition) .
- Co-crystallization : Introduce stabilizing co-formers (e.g., nicotinamide) via solvent-drop grinding to improve melting points .
- TGA-MS coupling : Correlate mass loss with evolved gases (e.g., CO from decarboxylation) .
Basic: What are the key functional groups influencing bioactivity?
Critical pharmacophores include:
- Amino group : Facilitates H-bonding with enzyme active sites (e.g., serine proteases) .
- Hydroxymethyl : Participates in hydrophilic interactions and metabolic glucuronidation .
- Spiro junction : Restricts conformational flexibility, enhancing target selectivity .
Advanced: How can green chemistry principles be applied to scale-up synthesis?
- Solvent substitution : Replace methanol with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
- Catalyst recovery : Implement flow chemistry with immobilized enzymes (e.g., lipases) for continuous processing .
- Waste minimization : Use in-line IR monitoring to terminate reactions at >95% conversion, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
